N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride
Overview
Description
N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride is a compound with significant interest in chemical research due to its potential applications in synthesizing complex molecules and its role in chemical reactions.
Synthesis Analysis
The synthesis of related compounds often involves intramolecular reactions and reductive alkylation processes. For example, the synthesis of 2-aminoethyl-bis(3-aminopropyl)amine, a compound with structural similarities, involves a stepwise process starting with N-acetylethylenediamine, followed by reaction with acrylonitrile and final reduction and hydrolysis steps to yield the target compound (Xia Dao-hong, 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride often reveals complex interactions such as C–H⋯π interactions, which play a crucial role in the stability and isomeric forms of these compounds (T. Zhu et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving compounds like N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride can be intricate, involving oxidative dehydrogenation and coordination to metal ions. These reactions often result in the formation of complex structures with interesting chemical properties (I. B. Baranovskii et al., 2008).
Physical Properties Analysis
The physical properties of compounds structurally related to N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride, such as solubility and crystalline structure, are often influenced by their molecular geometry and the presence of hydrogen bonds. These properties are crucial for understanding the compound's behavior in different environments and for potential applications in material science (Tong Wu et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to form coordination complexes, are key aspects of N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride and similar compounds. These properties are often explored through reactions with metal ions or in the development of new synthesis methods for complex molecules (Aiju Zhou et al., 2013).
Scientific Research Applications
Synthesis Techniques and Characterization :
- Xia Dao-hong (2009) synthesized 2-aminoethyl-bis(3-aminopropyl)amine with an overall isolated yield of 60%, characterizing it with 1HNMR and elemental analysis (Xia Dao-hong, 2009).
- Yin Yi-hua (2010) synthesized a branch-claw type polyamide using N,N,N′,N′-tetra(3-aminopropyl)ethylenediamine, detailing its molecular structure using various analytical methods (Yin Yi-hua, 2010).
Applications in Catalysis and Material Science :
- M. J. Alcón et al. (2002) explored the use of complexes with N-(2-aminoethyl-3-aminopropyl)ethylenediamine in heterogeneous catalysis for hydrogenation and cyclopropanation reactions (Alcón et al., 2002).
- Daqian Xu et al. (1996) described an efficient synthesis of a biscyclam with an aromatic linker starting from N,N′-bis(3-aminopropyl)ethylenediamine, highlighting its potential in material science applications (Xu et al., 1996).
Photocatalytic Properties :
- Guang-Ning Liu et al. (2015) studied the influence of structure-directing agents including N-(2-aminoethyl)piperazine and tetraethylenepentamine on the properties of iodoplumbate hybrids, revealing their photocatalytic properties (Liu et al., 2015).
Chemical Reactions and Complex Formation :
- T. Ibata et al. (1995) investigated the reaction of 2,3,5,6-tetrachloronitrobenzene with ethylenediamine, analyzing the formation of various products under high pressure (Ibata et al., 1995).
- J. Marek et al. (2003) explored the crystal structure of a zinc(II) complex with N,N'-bis(3-aminopropyl)ethylenediamine, contributing to the field of coordination chemistry (Marek et al., 2003).
Medical and Biological Applications :
- K. Miyazaki et al. (1990) developed a method for determining triethylenetetramine in human plasma, highlighting its medical significance (Miyazaki et al., 1990).
- E. Wong et al. (1996) synthesized and characterized linear N4O2 amine phenols based on N,N‘-bis(3-aminopropyl)ethylenediamine for potential biomedical applications (Wong et al., 1996).
properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]propane-1,3-diamine;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N4.4ClH/c8-2-1-4-10-6-7-11-5-3-9;;;;/h10-11H,1-9H2;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWFIMADVGTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCNCCN.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H24Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436175 | |
Record name | N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride | |
CAS RN |
187037-23-6 | |
Record name | N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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